Scyliorhinin I

Neurokinin receptor pharmacology Tachykinin receptor binding NK1/NK2 dual agonism

Scyliorhinin I (SCY I) is a unique dual NK1/NK2 receptor agonist with subnanomolar Ki values (NK1=0.9 nM, NK2=2 nM) and reduced NK3 affinity. Unlike synthetic mixtures or selective agonists, it enables simultaneous, balanced dual-receptor activation for reproducible neurokinin signaling studies. Essential for labs investigating receptor subtype pharmacology and comparative vertebrate tachykinin function.

Molecular Formula C59H87N13O13S
Molecular Weight 1218.5 g/mol
CAS No. 103425-21-4
Cat. No. B1583119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScyliorhinin I
CAS103425-21-4
SynonymsAla-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2
scyliorhinin I
Molecular FormulaC59H87N13O13S
Molecular Weight1218.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(C)N
InChIInChI=1S/C59H87N13O13S/c1-35(2)29-44(56(82)66-41(51(63)77)25-28-86-4)65-49(74)34-64-53(79)45(32-39-21-23-40(73)24-22-39)69-57(83)46(30-37-15-7-5-8-16-37)71-55(81)43(20-12-14-27-61)68-59(85)48(33-50(75)76)72-58(84)47(31-38-17-9-6-10-18-38)70-54(80)42(19-11-13-26-60)67-52(78)36(3)62/h5-10,15-18,21-24,35-36,41-48,73H,11-14,19-20,25-34,60-62H2,1-4H3,(H2,63,77)(H,64,79)(H,65,74)(H,66,82)(H,67,78)(H,68,85)(H,69,83)(H,70,80)(H,71,81)(H,72,84)(H,75,76)/t36-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyLSFZLJJVGIYLDA-SRYPMHJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scyliorhinin I (CAS 103425-21-4) for Tachykinin Research: Procurement of a Defined Dual NK1/NK2 Agonist Peptide


Scyliorhinin I (SCY I) is a linear decapeptide tachykinin isolated from the dogfish Scyliorhinus canicula, with the sequence H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ (molecular weight 1218.5 g/mol) [1]. It is the only known naturally occurring tachykinin that exhibits high affinity for both NK1 and NK2 neurokinin receptors while showing substantially reduced affinity for NK3 receptors [2]. Unlike synthetic dual agonists or receptor-subtype cocktails, SCY I provides a single-molecule tool for simultaneously activating NK1 and NK2 pathways in a defined stoichiometry. Commercially, it is available as a lyophilized powder with typical purity specifications exceeding 95% (HPLC) . Procurement of this compound is specifically indicated for laboratories investigating neurokinin receptor pharmacology, comparative vertebrate tachykinin signaling, and functional differentiation of NK1 versus NK2 pathways in isolated tissue preparations.

Why Scyliorhinin I Cannot Be Functionally Replaced by Substance P, Neurokinin A, or Synthetic NK Agonists


Tachykinins are not functionally interchangeable. Scyliorhinin I occupies a unique pharmacological niche that cannot be replicated by substituting mammalian tachykinins (e.g., Substance P or Neurokinin A) or by mixing selective NK1 and NK2 agonists. SCY I exhibits a dual NK1/NK2 agonist profile with subnanomolar binding affinity (Ki = 0.9 nM at NK1, Ki = 2 nM at NK2) and 50- to 250-fold reduced affinity for NK3 receptors [1]. In contrast, Substance P acts primarily as an NK1-preferring agonist, Neurokinin A favors NK2 receptors, and selective synthetic agonists lack the simultaneous dual-receptor engagement that characterizes SCY I. Critically, structural modifications at position 7 or 8 of the SCY I sequence can reduce potency by 3- to 30-fold or confer altered selectivity profiles [2], underscoring that sequence-specific fidelity matters. Substituting SCY I with another tachykinin or analog introduces variables that alter receptor activation stoichiometry and downstream signaling, thereby compromising experimental reproducibility and interpretability. The following evidence documents precisely where SCY I differentiates from its closest comparators.

Scyliorhinin I: Quantitative Differentiation Evidence Against Key Comparators


Receptor Binding Affinity: Scyliorhinin I vs. Scyliorhinin II (Differential NK Subtype Selectivity)

Scyliorhinin I exhibits a fundamentally different receptor selectivity profile from its co-isolated paralog Scyliorhinin II (SCY II). SCY I binds with high affinity to both NK1 (Ki = 0.9 nM, rat submandibular gland) and NK2 (Ki = 2 nM, hamster urinary bladder) receptors, while SCY II binds preferentially to NK3 receptors (Ki = 2.5 nM, rat cerebral cortex) [1]. This differential selectivity was established in competitive radioligand binding assays using mammalian tissue membrane preparations. The quantified difference in primary receptor engagement (NK1/NK2 dual for SCY I versus NK3-selective for SCY II) provides a clear functional demarcation between these two elasmobranch tachykinins [2].

Neurokinin receptor pharmacology Tachykinin receptor binding NK1/NK2 dual agonism

Functional Agonist Potency in Isolated Smooth Muscle: Scyliorhinin I vs. Substance P

In the guinea-pig ileum longitudinal muscle preparation, a classic bioassay for NK1 receptor function, Scyliorhinin I behaved as a full agonist and exhibited potency equivalent to that of substance P methylester [1]. Similarly, in NK2 receptor bioassays using rabbit pulmonary artery and hamster trachea preparations, SCY I was as potent as neurokinin A [2]. This equipotency across both NK1 and NK2 functional assays distinguishes SCY I from Substance P, which acts preferentially at NK1 receptors, and from Neurokinin A, which acts preferentially at NK2 receptors. The full agonist character and balanced dual-receptor potency are not properties shared by either mammalian comparator alone [3].

Isolated tissue bioassay Tachykinin functional pharmacology Guinea-pig ileum contractility

Comparative Contractile Potency in Carp Intestinal Smooth Muscle: Scyliorhinin I vs. Substance P and SCY II

In longitudinal muscle strips isolated from carp intestinal bulb, Scyliorhinin I produced concentration-dependent contractions with an EC50 value of 15 nM [1]. Under identical experimental conditions, Substance P (SP) exhibited an EC50 of 16 nM, while Scyliorhinin II (SCY II) was approximately 2.6-fold less potent with an EC50 of 39 nM [2]. Notably, the contractile responses to SCY I were insensitive to tetrodotoxin and atropine, whereas responses to SP, neurokinin A, and neurokinin B were partially inhibited by these agents [3]. This differential pharmacological susceptibility indicates that SCY I activates smooth muscle contraction via a distinct mechanistic pathway relative to mammalian tachykinins.

Teleost smooth muscle pharmacology Comparative vertebrate physiology Excitatory neuropeptide response

Structure-Activity Relationship: Native Scyliorhinin I vs. Position 7 Substituted Analogs

Systematic substitution at position 7 of Scyliorhinin I produces analogs with markedly altered potency and receptor selectivity profiles [1]. The native SCY I sequence (Tyr at position 7) serves as the baseline for maximal potency. Substitution with Val, Ile, or β-(2-naphthyl)-Ala reduces potency at NK1 and NK2 receptors by 3- to 25-fold relative to native SCY I [2]. Substitution with Phe, Phe(F), or Phe(Cl) preserves NK1 potency but reduces NK2 affinity by 10- to 30-fold, effectively converting the dual agonist into an NK1-preferring compound [3]. These quantitative SAR data establish native SCY I as the optimal sequence for balanced dual-receptor activity; any substitution at position 7 compromises either overall potency or dual-receptor selectivity.

Peptide SAR Positional analog comparison Tachykinin receptor selectivity engineering

In Vivo Behavioral Differentiation: Spinal vs. Supraspinal Activity of Scyliorhinin I vs. SCY II

In an in vivo murine model of reciprocal hindlimb scratching, Scyliorhinin I and SCY II exhibited differential activity depending on the route of administration [1]. When administered intracerebroventricularly (i.c.v., supraspinal), both SCY I and SCY II produced potent, dose-related scratching responses with comparable ED50 values (SCY I = 0.05 nmol; SCY II = 0.08 nmol) [2]. However, when administered intrathecally (i.t., spinal), only SCY I elicited a response exceeding 50% of maximum, with an ED50 of 0.07 nmol; SCY II was ineffective via this route [3]. This anatomical-functional divergence provides the first in vivo correlate for differential NK receptor localization within the mammalian CNS, demonstrating that SCY I uniquely activates spinal NK1/NK2 pathways in vivo.

Neurokinin receptor CNS localization In vivo behavioral pharmacology Spinal NK1/NK2 receptor function

Cardiovascular Hemodynamics in Teleost Model: Scyliorhinin I vs. SCY II and Substance P

In unrestrained rainbow trout (Oncorhynchus mykiss), bolus intravenous injection of Scyliorhinin I produced a distinct biphasic hemodynamic response [1]. SCY I caused an initial decrease in coeliac vascular resistance accompanied by decreased total systemic vascular resistance and increased cardiac output, followed by a secondary increase in coeliac vascular resistance and slight blood pressure elevation. In the perfused tail preparation, SCY I produced marked somatic vasoconstriction [2]. This profile differs from SCY II, which produced a different temporal pattern with late hypertension and bradycardia, and differs from the actions of Substance P previously observed in cod [3]. The distinct hemodynamic signature of SCY I demonstrates that elasmobranch tachykinins engage cardiovascular control mechanisms distinct from those activated by mammalian tachykinins in fish models.

Teleost cardiovascular physiology Vasoactive peptide comparison In vivo hemodynamic profiling

Scyliorhinin I: Evidence-Supported Research and Industrial Application Scenarios


Pharmacological Differentiation of NK1 and NK2 Receptor Function in Isolated Tissue Bioassays

SCY I serves as a single-agent tool for simultaneously activating NK1 and NK2 receptors in isolated smooth muscle preparations, including guinea-pig ileum, rabbit pulmonary artery, and hamster trachea. Its equipotency to Substance P methylester (NK1) and neurokinin A (NK2) enables balanced dual-receptor activation without requiring mixtures of selective agonists [1]. The well-characterized sensitivity of SCY I responses to selective antagonists FK 888 (NK1) and MEN 10,376/L 659,877 (NK2) allows researchers to dissect the relative contribution of each receptor subtype to the observed functional response [2].

In Vivo Mapping of Spinal Neurokinin Receptor Function in Rodent Behavioral Models

SCY I is uniquely suited for in vivo studies requiring activation of spinal neurokinin receptors. In the mouse reciprocal hindlimb scratching model, SCY I produces robust responses following intrathecal administration (ED50 = 0.07 nmol), whereas SCY II is inactive via this route [3]. This differential spinal activity provides a functional correlate for NK1/NK2 receptor localization within the spinal cord and enables researchers to probe spinal neurokinin signaling in awake, behaving animals.

Comparative Vertebrate Tachykinin Pharmacology in Teleost and Elasmobranch Models

SCY I is the appropriate tool compound for investigating tachykinin signaling in fish cardiovascular and gastrointestinal physiology. In carp intestinal smooth muscle, SCY I contracts longitudinal muscle with potency equivalent to Substance P (EC50 = 15 nM vs. 16 nM) but operates via a pharmacologically distinct pathway that is resistant to tetrodotoxin and atropine blockade [4]. In rainbow trout, SCY I produces a unique biphasic hemodynamic response with decreased systemic vascular resistance and increased cardiac output, distinct from both SCY II and Substance P [5].

Structure-Activity Relationship Studies of Tachykinin Position 7 Determinants

Native SCY I serves as the essential baseline comparator for systematic SAR investigations of position 7 modifications in the tachykinin sequence. Quantitative potency differences relative to native SCY I—including 3- to 25-fold reductions for Val7/Ile7/naphthyl-Ala7 analogs and 10- to 30-fold reduced NK2 affinity for Phe7-substituted analogs [6]—provide a validated framework for evaluating how specific amino acid substitutions alter receptor selectivity and functional potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scyliorhinin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.